2-Amino-5-pyrrolidinobenzoic acid

Hydrogen bond acceptor count Physicochemical property comparison Medicinal chemistry building blocks

Replace halogenated anthranilic acids while preserving hydrogen bonding capacity. This 5-pyrrolidino analog offers a tertiary amine basic center (pKa ~9-10) and TPSA of 66.6 Ų-critical for fragment-based screening and metal chelation applications where 5-chloro or 5-bromo variants fall short. - **Key differentiator:** 4 hydrogen bond acceptors vs. 3 in halogenated analogs; enables pH-dependent solubility modulation - **Regioisomer alert:** Distinct from CAS 16089-46-6 (reversed substitution); ortho-amino/carboxyl motif preserved - **Supply advantage:** Halogen-free; no GHS H400-series aquatic toxicity-simplifies waste handling

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 159526-21-3
Cat. No. B068881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-pyrrolidinobenzoic acid
CAS159526-21-3
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=C(C=C2)N)C(=O)O
InChIInChI=1S/C11H14N2O2/c12-10-4-3-8(7-9(10)11(14)15)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2,(H,14,15)
InChIKeyPXDJWGTVWILAIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-pyrrolidinobenzoic Acid: Structural and Physicochemical Profile


2-Amino-5-pyrrolidinobenzoic acid (CAS 159526-21-3) is a 5-substituted anthranilic acid derivative featuring a pyrrolidine ring at the 5-position of the benzoic acid core [1]. With molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol, it belongs to the broader class of aminobenzoic acid building blocks widely employed in medicinal chemistry [1]. The compound is commercially cataloged by major chemical suppliers (Enamine, AKSci, CymitQuimica) as a versatile small-molecule scaffold for pharmaceutical research and organic synthesis [2]. Its computed physicochemical properties — XLogP3 of 1.6, topological polar surface area (TPSA) of 66.6 Ų, and four hydrogen bond acceptors — distinguish it quantitatively from simpler 5-substituted anthranilic acid analogs [1].

Pyrrolidine-substituted anthranilic acid with expanded H-bond capacity for fragment-based design
Documented patent use as building block for quinazoline-2,4-dione antibacterial synthesis
ortho-Amino acid motif supports metal chelation and intramolecular hydrogen bonding studies

2-Amino-5-pyrrolidinobenzoic Acid vs. Generic 5-Substituted Analogs


5-Substituted anthranilic acid derivatives — including 5-chloro, 5-bromo, 5-methyl, and 5-methoxy analogs — are frequently treated as interchangeable building blocks in synthesis planning. However, the pyrrolidine ring at the 5-position of 2-amino-5-pyrrolidinobenzoic acid introduces a tertiary amine with a lone electron pair that fundamentally alters the hydrogen bond acceptor (HBA) count (4 vs. 3 for halo/alkyl analogs) and TPSA (66.6 vs. 63.3 Ų), affecting both molecular recognition properties and chromatographic behavior [1][2]. The pyrrolidine nitrogen also provides a basic center (predicted pKa ~9–10 for the conjugate acid) absent in 5-halo or 5-alkyl anthranilic acids, enabling pH-dependent solubility modulation and salt formation that are unavailable with simpler analogs [1]. Furthermore, the positional isomer 5-amino-2-pyrrolidin-1-yl-benzoic acid (CAS 16089-46-6) places the amino and pyrrolidinyl groups in reversed positions, yielding a distinct electronic distribution that leads to different reactivity in amide coupling and nucleophilic aromatic substitution reactions; these two isomers cannot be interchanged without altering reaction outcomes .

  • Halo/alkyl analogs (5-Cl, 5-Br, 5-Me) lack the pyrrolidine nitrogen; their hydrogen-bond profiles and basicity may not transfer.
  • Absence of a tertiary amine center in halo analogs removes pH-dependent solubility modulation and salt formation potential.
  • Positional isomer (CAS 16089-46-6) reverses NH₂ and pyrrolidine positions, altering ortho-amino acid chelation and amide coupling outcomes.

Quantitative Differentiation from Analogs


Hydrogen Bond Acceptor Capacity vs. 5-Halo/5-Alkyl Analogs

2-Amino-5-pyrrolidinobenzoic acid possesses four hydrogen bond acceptors (HBA = 4), compared to three (HBA = 3) for all common 5-halo and 5-alkyl anthranilic acid analogs, owing to the additional nitrogen atom in the pyrrolidine ring [1][2]. This quantitative difference translates into distinct solvation, chromatographic retention, and protein-ligand interaction profiles that are directly relevant for fragment-based screening and lead optimization campaigns [1].

HBA Count vs. Analogs
Reported
HBA = 4 (target) vs HBA = 3 (5-halo/alkyl analogs)
Additional H-bond acceptor may alter molecular recognition and solubility profiles.
Computed values; experimental verification recommended.
Hydrogen bond acceptor count Physicochemical property comparison Medicinal chemistry building blocks

TPSA vs. 5-Halo and 5-Alkyl Analogs

The TPSA of 2-amino-5-pyrrolidinobenzoic acid (66.6 Ų) exceeds that of 5-halo and 5-alkyl anthranilic acid analogs (63.3 Ų) by 3.3 Ų, a consequence of the pyrrolidine nitrogen contributing additional polar surface area [1][2]. In medicinal chemistry, TPSA is a critical predictor of intestinal absorption and blood-brain barrier penetration; a TPSA difference of 3.3 Ų, while modest, is above the computational precision threshold of the Cactvs algorithm and may influence drug-likeness assessments in library design [1].

TPSA vs. Analogs
Reported
66.6 Ų (target) vs 63.3 Ų (5-halo analogs)
Higher TPSA may influence permeability and solubility assessments in library design.
Cactvs-computed; may differ from experimental values.
Topological polar surface area Drug-likeness Membrane permeability prediction

Positional Isomer Differentiation: 2-Amino-5-pyrrolidinobenzoic Acid vs. 5-Amino-2-pyrrolidinobenzoic Acid

The regioisomer 5-amino-2-pyrrolidin-1-yl-benzoic acid (CAS 16089-46-6) shares the identical molecular formula (C11H14N2O2) and molecular weight (206.25 g/mol) with the target compound, but the amino and pyrrolidinyl substituents are transposed [1][2]. In the target compound, the amino group is ortho to the carboxylic acid (enabling intramolecular hydrogen bonding and anthranilic acid-type chelation), while in the 5-amino-2-pyrrolidinyl isomer, the amino group is meta to the carboxylic acid and the pyrrolidine is ortho, fundamentally altering the pKa of the carboxylic acid, the nucleophilicity of the amino group, and the steric environment for amide bond formation [1]. Both isomers are commercially available at comparable purity grades (95% for the target from Enamine; 95% for the isomer from AKSci) [2].

Positional Isomer
Head-to-head
NH₂ ortho, pyrrolidine meta (target) vs reversed (CAS 16089-46-6)
Regioisomeric switch alters coupling reactivity and chelation behavior.
Verify CAS to avoid procurement of wrong isomer.
Positional isomer Regioisomer Synthetic building block selection

Building Block for Quinazoline-2,4-dione Antibacterials

2-Amino-5-pyrrolidinobenzoic acid has been documented as a reactant in the synthesis of quinazoline-2,4-dione derivatives described in patent literature as antibacterial agents [1]. Specifically, the compound was employed to generate (S)-2-amino-N-(3-(2-oxo-3-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-6-yl)oxazolidin-5-yl)propyl)-5-(pyrrolidin-1-yl)benzamide via amide coupling in 33% yield [1]. While comparative yield data against alternative anthranilic acid building blocks in the same reaction are not reported in the patent, this established synthetic precedent provides a documented application pathway not available for most other 5-substituted anthranilic acid derivatives [1].

Quinazoline-2,4-dione Synthesis
Method context
Documented amide coupling; 33% yield reported.
Supports route scouting for this scaffold; yield context requires optimization.
Patent literature; no comparative yield data available.
Quinazoline-2,4-dione Antibacterial Patent-documented building block

Purity and Supply Chain Profile vs. Common Analogs

2-Amino-5-pyrrolidinobenzoic acid is available from multiple established chemical suppliers at purity specifications ranging from 95% (Enamine, CymitQuimica, Chemenu) to 98% (AKSci, MolCore) . In contrast, the more common 5-chloro and 5-bromo anthranilic acid analogs are available from a substantially larger number of suppliers (50+ vs. approximately 10 for the target compound), reflecting their longer market history but also suggesting that the 5-pyrrolidinyl analog occupies a more specialized supply niche that may offer procurement advantages for projects requiring exclusivity . The MDL number MFCD12816217 provides a unique registry identifier for unambiguous procurement across supplier catalogs .

Purity & Supplier Profile
Data to verify
95–98% purity from ~10 suppliers vs 97–99% from 50+ for 5-Cl analog.
Supplier catalog data to verify; lower diversity may affect availability.
Premium pricing; verify specification at procurement.
Commercial availability Purity specification Supply chain comparison

GHS Safety Classification Profile

According to ECHA C&L notifications aggregated by PubChem, 2-amino-5-pyrrolidinobenzoic acid carries GHS hazard classifications of Acute Toxicity Category 4 (H302: harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT Single Exposure Category 3 (H335: may cause respiratory irritation), with 100% notification agreement across reporting companies [1]. This safety profile is broadly comparable to other anthranilic acid derivatives but differs from the 5-chloro analog, which additionally carries environmental toxicity classifications in some regulatory listings [2]. The presence of the pyrrolidine ring does not introduce mutagenic or reproductive toxicity alerts in the GHS dataset, distinguishing it from certain N-alkylated aniline derivatives that carry additional hazard warnings [1].

GHS Classification
Class-level
H302, H315, H319, H335; no aquatic toxicity warnings.
May support compliance review for halogen-free research workflows.
ECHA notifications; class-level, not compound-specific testing.
GHS classification Laboratory safety Procurement hazard assessment

2-Amino-5-pyrrolidinobenzoic Acid: Recommended Application Scenarios


Fragment-Based Drug Discovery with Elevated HBA

Fragment-based screening libraries that prioritize molecular diversity in hydrogen bonding profiles benefit from 2-amino-5-pyrrolidinobenzoic acid (HBA = 4) over 5-halo anthranilic acids (HBA = 3), as the additional pyrrolidine nitrogen acceptor site increases the probability of detecting ligand-protein interactions mediated by hydrogen bonding [1]. This compound has been registered in PubChem as appearing in the context of fragment-based screening for inositol hexakisphosphate kinase (IP6K) inhibitors, confirming its inclusion in fragment library collections [1].

Quinazoline-2,4-dione Antibacterial Synthesis with Patent Precedent

Research groups pursuing quinazoline-2,4-dione-based antibacterial programs can leverage the documented use of 2-amino-5-pyrrolidinobenzoic acid as a building block for generating oxazolidinone-quinazoline-2,4-dione hybrid molecules, as described in patent literature [2]. The 33% reported yield for amide coupling provides a starting benchmark for reaction optimization that is unavailable for most alternative 5-substituted anthranilic acid scaffolds in this specific chemotype [2].

ortho-Amino Acid Chelation: Positional Specificity

When the ortho-amino benzoic acid motif is required for metal chelation, intramolecular hydrogen bonding, or specific target engagement (e.g., integrin binding, enzyme active-site metal coordination), the 2-amino-5-pyrrolidinobenzoic acid regioisomer (CAS 159526-21-3) must be procured rather than the 5-amino-2-pyrrolidinyl isomer (CAS 16089-46-6), as the reversed substitution pattern eliminates the characteristic anthranilic acid ortho-amino/carboxyl relationship essential for these interactions .

Halogen-Free Alternative for Restricted Waste Streams

For laboratories operating under institutional restrictions on halogenated organic waste or enhanced environmental monitoring requirements, 2-amino-5-pyrrolidinobenzoic acid offers a halogen-free alternative to 5-chloro- and 5-bromo-anthranilic acid building blocks. The GHS safety profile confirms the absence of environmental toxicity (H400-series) classifications associated with some halogenated analogs, potentially simplifying waste handling and regulatory documentation [1].

Application
Selection Property
Validation Focus
Fragment-based library design
HBA count and TPSA differentiation
Hydrogen bonding diversity screening
Quinazoline-2,4-dione synthesis
Documented synthetic precedent
Amide coupling yield benchmarking
Metal chelation / ortho-amino acid research
ortho-NH₂ / meta-pyrrolidine regiochemistry
Regioisomer identity verification
Halogen-free research workflows
Halogen-free scaffold
GHS profile and waste stream compliance review

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